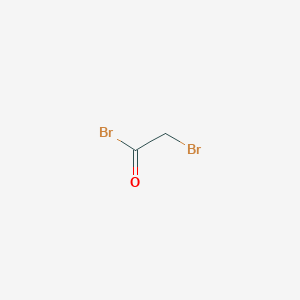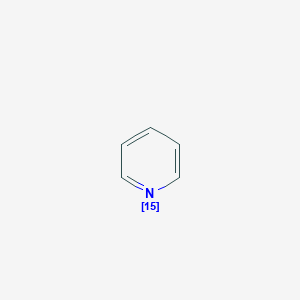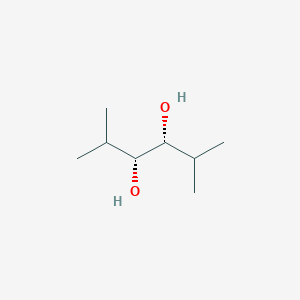
(3R,4R)-1,2-Diisopropylethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The compound is chiral, possessing two stereocenters at the 3rd and 4th carbon atoms, both in the R configuration. This specific stereochemistry can influence its reactivity and interactions in various chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-2,5-Dimethyl-3,4-hexanediol can be achieved through several methods. One common approach involves the reduction of corresponding diketones or diesters. For instance, the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield (3R,4R)-2,5-Dimethyl-3,4-hexanediol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of (3R,4R)-2,5-Dimethyl-3,4-hexanediol may involve catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method offers higher yields and can be scaled up efficiently. The reaction is conducted under hydrogen gas pressure, and the catalyst is later removed by filtration.
化学反应分析
Types of Reactions
(3R,4R)-2,5-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products
Oxidation: 2,5-Dimethyl-3,4-hexanedione or 2,5-dimethylhexanoic acid.
Reduction: 2,5-Dimethylhexane.
Substitution: 3,4-Dichloro-2,5-dimethylhexane.
科学研究应用
(3R,4R)-2,5-Dimethyl-3,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry for efficacy.
Industry: The compound is used in the production of polymers and resins, where its diol functionality contributes to the polymerization process.
作用机制
The mechanism of action of (3R,4R)-2,5-Dimethyl-3,4-hexanediol depends on its application. In biological systems, it may act as a substrate for enzymes like alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The compound’s hydroxyl groups can form hydrogen bonds with active site residues, facilitating the catalytic process. In polymer chemistry, the diol reacts with diisocyanates to form polyurethanes, where the hydroxyl groups participate in the formation of urethane linkages.
相似化合物的比较
Similar Compounds
(3R,4S)-2,5-Dimethyl-3,4-hexanediol: This stereoisomer has different spatial arrangement of the hydroxyl groups, leading to distinct reactivity and interactions.
2,5-Dimethyl-2,5-hexanediol: Lacks the chiral centers, resulting in different chemical properties.
3,4-Dihydroxy-3-methyl-2-pentanone: Another diol with a different carbon backbone and functional group arrangement.
Uniqueness
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles in chemical and biological systems. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and advanced materials.
属性
CAS 编号 |
115889-27-5 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
InChI 键 |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
SMILES |
CC(C)C(C(C(C)C)O)O |
手性 SMILES |
CC(C)[C@H]([C@@H](C(C)C)O)O |
规范 SMILES |
CC(C)C(C(C(C)C)O)O |
同义词 |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


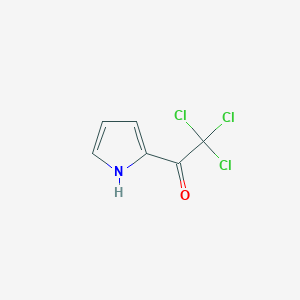
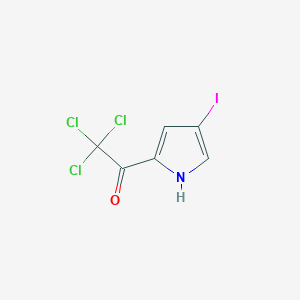
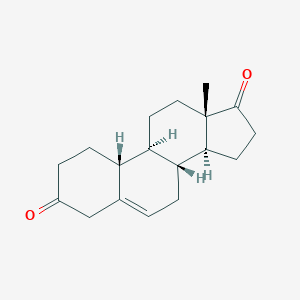
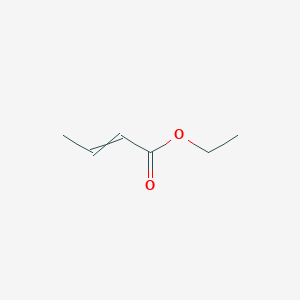
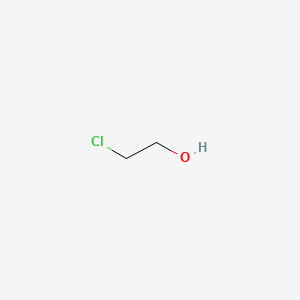
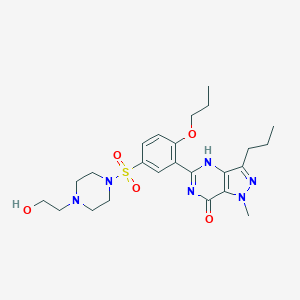
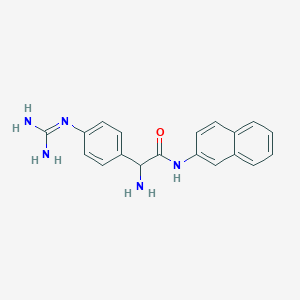
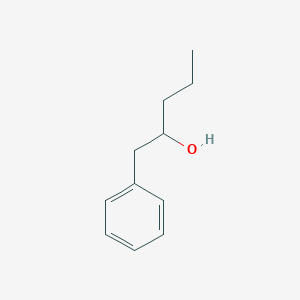
![N-[3-(Hydroxymethyl)phenyl]formamide](/img/structure/B45730.png)
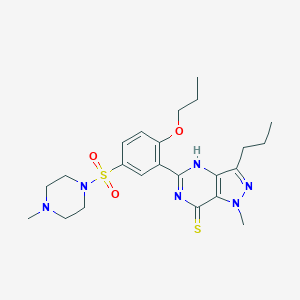
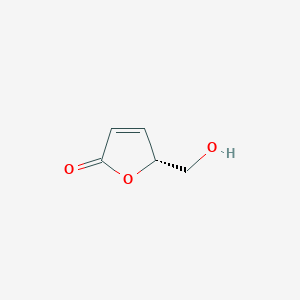
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
